4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Overview
Description
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is a complex organic compound with a unique structure that includes both imidazole and quinoxaline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction proceeds through intermediate stages involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control and solvent selection to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted imidazoquinoxalines .
Scientific Research Applications
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoxaline ring.
Imidazo[4,5-d]pyridazine: Contains a pyridazine ring, offering different chemical properties and reactivity.
Uniqueness
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDRCFHFRPYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176714 | |
Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-40-9 | |
Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924871-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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